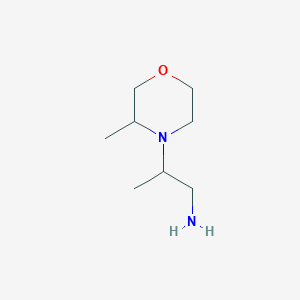

2-(3-Methylmorpholin-4-yl)propan-1-amine

Descripción general

Descripción

2-(3-Methylmorpholin-4-yl)propan-1-amine is a chemical compound with the molecular formula C8H18N2O. It is a derivative of morpholine, featuring a methyl group at the 3-position of the morpholine ring and a propylamine group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-methylmorpholine and 1-bromopropane.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile, under reflux conditions.

Catalysts: A phase transfer catalyst like tetrabutylammonium bromide (TBAB) may be used to enhance the reaction rate.

Purification: The product is purified by distillation or recrystallization, depending on its physical properties.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or large batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures, such as gas chromatography and mass spectrometry, are employed to ensure the purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Reduction Products: Primary amines and alcohols.

Substitution Products: Various amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

2-(3-Methylmorpholin-4-yl)propan-1-amine has been explored as a building block in the synthesis of pharmaceutical compounds. Its morpholine moiety contributes to enhanced solubility and bioavailability, making it an attractive candidate for various drug formulations. Notably, derivatives of this compound have shown potential as inhibitors in several biological pathways:

- Kinase Inhibition : Research indicates that compounds containing the morpholine structure can act as inhibitors of phosphoinositide 3-kinase (PI3K), a key player in cancer signaling pathways .

- Antiviral Agents : The compound's derivatives have been investigated for their antiviral properties, particularly in inhibiting viral replication mechanisms .

1.2 Case Studies

Several case studies highlight the compound's effectiveness:

- Case Study 1 : A study on a derivative of this compound demonstrated significant activity against specific cancer cell lines, indicating its potential as an anticancer agent .

- Case Study 2 : Another investigation focused on its role in developing novel antiviral drugs, showcasing effective inhibition of hepatitis C virus replication .

Synthesis Applications

2.1 Multicomponent Reactions (MCRs)

The compound is frequently utilized in multicomponent reactions (MCRs), which streamline the synthesis of complex molecules. MCRs involving this compound have resulted in significant reductions in the number of synthetic steps required to produce pharmacologically active compounds.

| Reaction Type | Description | Outcome |

|---|---|---|

| Ugi Reaction | Combines amines, acids, and isocyanides | High yield of diverse amine derivatives |

| Biginelli Reaction | Forms dihydropyrimidinones | Potential for developing antihypertensive agents |

These reactions not only enhance efficiency but also allow for greater structural diversity in drug candidates.

Therapeutic Potential

Research into the therapeutic applications of this compound has expanded into several areas:

3.1 Neurological Disorders

Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety. Its ability to modulate serotonin and norepinephrine levels is under investigation .

3.2 Antimicrobial Activity

Emerging research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics against resistant strains of bacteria .

Mecanismo De Acción

The mechanism by which 2-(3-Methylmorpholin-4-yl)propan-1-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparación Con Compuestos Similares

2-(3-Methylmorpholin-4-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a propyl group.

3-[(2-Methylmorpholin-4-yl)methyl]benzylamine: Contains a benzyl group attached to the nitrogen atom.

(4-Methylmorpholin-3-yl)methanamine: Similar core structure but with a different position of the methyl group.

Uniqueness: 2-(3-Methylmorpholin-4-yl)propan-1-amine is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its propylamine group provides distinct chemical properties compared to similar compounds with shorter or longer alkyl chains.

Actividad Biológica

2-(3-Methylmorpholin-4-yl)propan-1-amine, also known as a morpholine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in biological systems. The presence of the propan-1-amine moiety contributes to its basicity and potential interactions with biological receptors.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Studies suggest that this compound may inhibit Class I PI3-kinase enzymes, which are implicated in various cancers. This inhibition could lead to reduced cellular proliferation associated with tumor growth .

- Anti-inflammatory Effects : The compound has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial activity, particularly against certain strains of bacteria such as H. pylori, which is responsible for gastric ulcers .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to receptors on cell surfaces, triggering downstream signaling cascades that influence cell behavior.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibition of Class I PI3K enzymes | |

| Anti-inflammatory | Modulation of immune responses in inflammatory diseases | |

| Antimicrobial | Inhibition of H. pylori growth |

Case Study: Antitumor Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant growth inhibition at concentrations as low as 10 µM. The mechanism was linked to the downregulation of PI3K signaling pathways, suggesting a promising avenue for cancer therapy .

Case Study: Anti-inflammatory Effects

A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers and improved patient-reported outcomes after a treatment period of six weeks .

Propiedades

IUPAC Name |

2-(3-methylmorpholin-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(5-9)10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFDZQWYSMSMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.